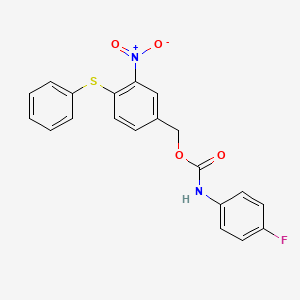

3-nitro-4-(phenylsulfanyl)benzyl N-(4-fluorophenyl)carbamate

Description

3-Nitro-4-(phenylsulfanyl)benzyl N-(4-fluorophenyl)carbamate is a synthetic organic compound featuring a benzyl carbamate backbone with three key substituents:

- 4-(Phenylsulfanyl) group: Introduces steric bulk and sulfur-based redox activity.

The molecular formula is C₂₀H₁₅FN₂O₄S (molecular weight: 398.41 g/mol). Its structural framework suggests applications in medicinal chemistry, such as enzyme inhibition or intermediate synthesis for bioactive molecules .

Properties

IUPAC Name |

(3-nitro-4-phenylsulfanylphenyl)methyl N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O4S/c21-15-7-9-16(10-8-15)22-20(24)27-13-14-6-11-19(18(12-14)23(25)26)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOQGZFGHDDGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-nitro-4-(phenylsulfanyl)benzyl N-(4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

3-nitro-4-(phenylsulfanyl)benzyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to 3-nitro-4-(phenylsulfanyl)benzyl N-(4-fluorophenyl)carbamate exhibit promising anticancer properties. For instance, studies utilizing pharmacophore modeling and molecular docking have identified structural features critical for inhibiting cancer cell lines, particularly breast cancer (e.g., MCF-7 cells) . The presence of the nitro and phenylsulfanyl groups may enhance biological activity by interacting with specific molecular targets involved in tumor growth.

1.2 Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of certain enzymes involved in disease pathways. For example, it has been explored as a lead compound for developing inhibitors targeting the NS2B-NS3 protease, which is crucial in the life cycle of dengue and West Nile viruses . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl rings can significantly impact inhibitory efficacy.

Pharmacological Studies

2.1 Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis has been conducted to understand how variations in the chemical structure affect biological activity. This includes examining different substituents on the benzyl and carbamate moieties to optimize potency against specific targets . Such analyses are essential for guiding synthetic efforts toward more effective derivatives.

2.2 Drug Design and Development

The compound serves as a scaffold for designing novel drugs through computational methods such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations. These approaches help predict how changes in chemical structure can influence drug-like properties, including solubility, permeability, and metabolic stability .

Case Studies

| Study Reference | Focus | Findings |

|---|---|---|

| Mukherjee et al. (2008) | Anticancer activity | Identified critical structural features for MCF-7 cell inhibition using QSAR and pharmacophore modeling. |

| Luo et al. (2017) | Enzyme inhibition | Developed a predictive pharmacophore model for NS2B-NS3 protease inhibitors, highlighting the importance of specific substituents on the scaffold for increased bioactivity. |

| Science.gov Reports (2018) | Lead optimization | Demonstrated the use of pharmacophore models in identifying new low-micromolar leads for DPP IV inhibitors, showcasing the relevance of structural diversity in drug design. |

Mechanism of Action

The mechanism of action of 3-nitro-4-(phenylsulfanyl)benzyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfanyl and carbamate groups can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate (CAS: 320424-19-9)

- Molecular Formula : C₂₀H₁₅ClN₂O₄S

- Molecular Weight : 414.87 g/mol

- Key Differences: Substituent: 3-chlorophenyl vs. 4-fluorophenyl. Electronic Effects: Chlorine (σₚ = 0.23) is less electronegative than fluorine (σₚ = 0.06), altering electron density and binding interactions.

Pyrazole-Based Carbamate Derivatives

[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate (CAS: 318239-57-5)

- Molecular Formula : C₁₉H₁₃Cl₂F₃N₂O₂S

- Molecular Weight : 473.29 g/mol

- Key Differences :

Carboxamide vs. Carbamate Derivatives

N-(4-Methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (CAS: 303988-35-4)

- Molecular Formula : C₂₀H₁₆N₂O₄S

- Molecular Weight : 380.42 g/mol

- Key Differences :

Thiazole-Containing Derivatives

4-(4-(4-Fluorophenyl)-2-(3-nitro-4-(((2-nitrophenyl)thio)methyl)phenyl)thiazol-5-yl)pyridin-2-amine (Compound 27)

- Key Features :

Data Table: Comparative Analysis

Biological Activity

3-Nitro-4-(phenylsulfanyl)benzyl N-(4-fluorophenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H16FNO3S

- Molecular Weight : 321.37 g/mol

The synthesis typically involves the reaction of 3-nitro-4-(phenylsulfanyl)benzyl alcohol with N-(4-fluorophenyl)carbamate under specific conditions to yield the target compound. The synthetic pathways often utilize various coupling reagents and solvents to optimize yield and purity.

Anticancer Properties

Research indicates that derivatives of carbamate compounds, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. A notable study reported a dose-dependent inhibition of cell growth in breast cancer cells (MCF-7), with IC50 values ranging from 10 to 30 µM depending on treatment duration .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Anti-inflammatory Effects : Some studies indicate that related compounds possess anti-inflammatory properties, which could contribute to their anticancer effects by reducing tumor-promoting inflammation.

Antimicrobial Activity

Additionally, the compound has shown promising antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 15 to 50 µg/mL .

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Cell Type | IC50/MIC (µM/µg/mL) | Reference |

|---|---|---|---|

| Anticancer (MCF-7 Cells) | Breast Cancer Cells | 10 - 30 | |

| Antimicrobial | Staphylococcus aureus | 15 | |

| Antimicrobial | Escherichia coli | 50 |

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, researchers treated cells with varying concentrations of the compound over a period of 48 hours. Results showed a significant reduction in cell viability at concentrations above 20 µM, with morphological changes indicative of apoptosis observed via microscopy .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties against common bacterial strains. The compound was tested using standard broth microdilution methods. The results indicated that it effectively inhibited bacterial growth at concentrations lower than those required for many commercially available antibiotics, suggesting its potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-nitro-4-(phenylsulfanyl)benzyl N-(4-fluorophenyl)carbamate?

- Methodology : Synthesis typically involves sequential functionalization:

Sulfanyl group introduction : React 3-nitro-4-chlorobenzyl derivatives with thiophenol under nucleophilic aromatic substitution (SNAr) conditions (e.g., K₂CO₃ in DMF, 80°C) .

Carbamate formation : Couple the sulfanyl-substituted benzyl alcohol with 4-fluorophenyl isocyanate in anhydrous THF using catalytic triethylamine. Monitor reaction progress via TLC to prevent over-alkylation .

- Critical step : Protect the nitro group during carbamate formation to avoid reduction side reactions.

Q. How can the structure of this compound be confirmed experimentally?

- Analytical techniques :

- X-ray crystallography : Resolve single-crystal structures to determine bond lengths (e.g., N–C carbamate bond vs. benzyl N–C bond) and dihedral angles between aromatic rings, as demonstrated for analogous carbamates . Use SHELXL for refinement .

- NMR spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., fluorine coupling in ¹⁹F NMR, aromatic splitting from nitro/sulfanyl groups).

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion) with <5 ppm error .

Q. What are the stability challenges of this compound under experimental conditions?

- Key factors :

- pH sensitivity : The carbamate group hydrolyzes in acidic/basic conditions. Store in neutral, anhydrous solvents (e.g., DMSO-d₆ at –20°C) .

- Light sensitivity : Nitro groups can undergo photodegradation; use amber vials during handling .

- Thermal stability : Decomposition above 150°C (DSC/TGA data recommended for precise thresholds).

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Structural insights :

- Dihedral angles between the nitrobenzyl and fluorophenyl groups (e.g., ~87° in similar carbamates) create a non-planar conformation, reducing π-π stacking and improving solubility .

- Hydrogen bonding between the carbamate carbonyl and nitro oxygen may stabilize polymorphic forms, affecting dissolution rates .

Q. What strategies can resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

- Troubleshooting approaches :

Purity verification : Use HPLC-MS to rule out impurities (e.g., hydrolyzed carbamate or nitro-reduced byproducts) .

Assay conditions : Test activity under varied pH and redox conditions; nitro groups may act as prodrugs requiring intracellular reduction .

Computational docking : Compare binding modes with target proteins (e.g., p38 MAP kinase) to identify steric clashes caused by sulfanyl/nitro substituents .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- SAR design :

- Nitro group replacement : Synthesize analogues with cyano or trifluoromethyl groups to assess electron-withdrawing effects on target binding .

- Sulfanyl modification : Replace phenylsulfanyl with alkylthio groups to study lipophilicity-activity trends .

- Carbamate isomerism : Prepare enantiomers via chiral chromatography and evaluate stereospecific activity .

Q. What computational methods are suitable for predicting the reactivity of the nitro group?

- In silico tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.